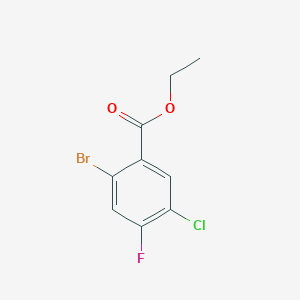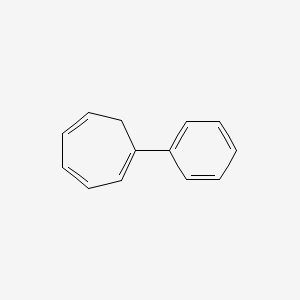
1-Phenylcyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohepta-1,3,5-triene can be synthesized through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, adamantanoyldiazomethane, or 1-diazo-3-phenylpropan-2-one, using rhodium trifluoroacetate as a catalyst, can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of transition metal-catalyzed reactions with diazo compounds, as mentioned above. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the ring to single bonds, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce cycloheptane derivatives.
Aplicaciones Científicas De Investigación
1-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of seven-membered rings and their derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound and its derivatives are used in the synthesis of advanced materials and as intermediates in organic synthesis.
Mecanismo De Acción
The mechanism by which 1-Phenylcyclohepta-1,3,5-triene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the conjugated system of double bonds in the ring and the phenyl group. These features allow it to participate in various chemical reactions, including cycloaddition and substitution reactions, by interacting with different molecular targets and pathways.
Comparación Con Compuestos Similares
Cyclohepta-1,3,5-triene: A similar compound without the phenyl group, used to study the effects of ring size and conjugation on reactivity.
1-Phenylcyclohexa-1,3-diene: A six-membered ring analogue, used to compare the effects of ring size on chemical properties.
1-Phenylcycloocta-1,3,5,7-tetraene: An eight-membered ring analogue, used to study the effects of extended conjugation on stability and reactivity.
Uniqueness: 1-Phenylcyclohepta-1,3,5-triene is unique due to its seven-membered ring structure with alternating double bonds and the presence of a phenyl group. This combination of features imparts distinct reactivity and stability compared to its analogues, making it a valuable compound for research in organic chemistry and related fields.
Propiedades
Número CAS |
1541-14-6 |
|---|---|
Fórmula molecular |
C13H12 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
1-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-8,10-11H,9H2 |
Clave InChI |
BRTOKSZLFJNPBH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


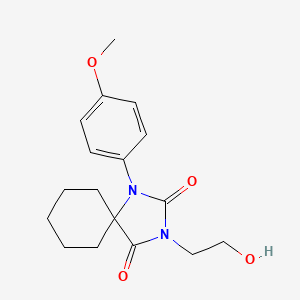
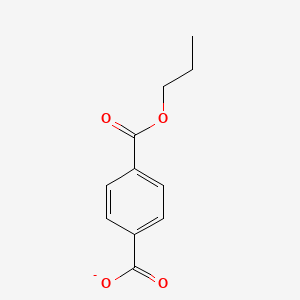
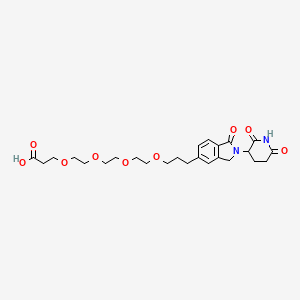

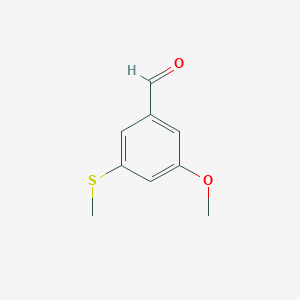
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
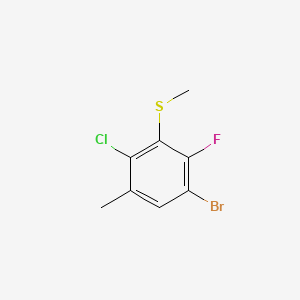
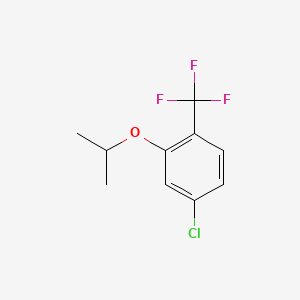
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
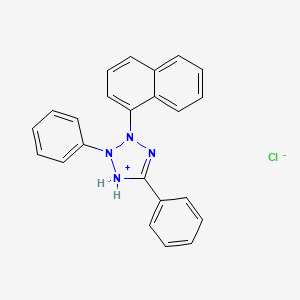
![1h-Furo[3,4-f]benzimidazole](/img/structure/B14761725.png)
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
